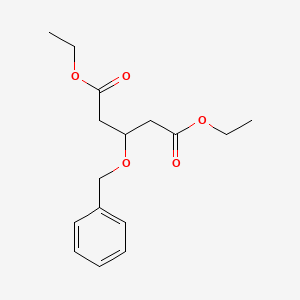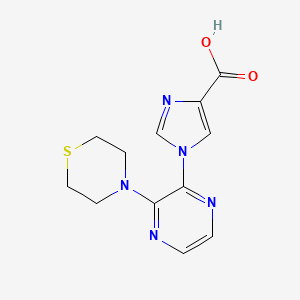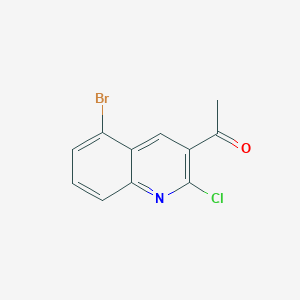
Diethyl 3-(benzyloxy)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-(benzyloxy)pentanedioate is an organic compound with the molecular formula C15H20O5. It is a diester derivative of pentanedioic acid, where the ester groups are substituted with benzyloxy groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 3-(benzyloxy)pentanedioate can be synthesized through several methods. One common approach involves the esterification of 3-(benzyloxy)pentanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of diethyl 3-oxopentanedioate as a starting material. This compound can undergo a nucleophilic substitution reaction with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction rate .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3-(benzyloxy)pentanedioate undergoes various chemical reactions, including:
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)
Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH)
Substitution: Sodium hydride (NaH), potassium carbonate (KCO)
Major Products Formed
Oxidation: Benzaldehyde derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted benzyloxy derivatives
Aplicaciones Científicas De Investigación
Diethyl 3-(benzyloxy)pentanedioate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl 3-(benzyloxy)pentanedioate involves its interaction with specific molecular targets. The benzyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparación Con Compuestos Similares
Diethyl 3-(benzyloxy)pentanedioate can be compared with other similar compounds such as:
Diethyl 3-oxopentanedioate: This compound is structurally similar but lacks the benzyloxy group.
Diethyl glutarate: Another related compound, diethyl glutarate, is used as a plasticizer and in the synthesis of various chemicals.
The presence of the benzyloxy group in this compound imparts unique reactivity and potential biological activities, distinguishing it from these similar compounds.
Propiedades
Fórmula molecular |
C16H22O5 |
|---|---|
Peso molecular |
294.34 g/mol |
Nombre IUPAC |
diethyl 3-phenylmethoxypentanedioate |
InChI |
InChI=1S/C16H22O5/c1-3-19-15(17)10-14(11-16(18)20-4-2)21-12-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3 |
Clave InChI |
ALBFKVKDAPIKFS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(CC(=O)OCC)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11837738.png)





![8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11837795.png)


![Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B11837804.png)
![2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde](/img/structure/B11837805.png)



